molecular formula C24H22N4O2S B11093273 2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11093273
M. Wt: 430.5 g/mol
InChI Key: SNBAQLNQWUOHDA-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 4-methoxybenzyl hydrazine with phenyl isothiocyanate can yield the desired triazole ring.

    S-Alkylation: The triazole thiol intermediate is then subjected to S-alkylation using a suitable alkylating agent, such as phenylacetyl chloride, under basic conditions to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the triazole derivative with N-phenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, would be essential to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated. Triazole derivatives have been used in the development of antifungal agents like fluconazole and itraconazole, suggesting that this compound might also possess valuable pharmacological properties.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain its potential antifungal activity. The methoxybenzyl and phenyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal agent with a triazole ring and additional aromatic groups.

    Voriconazole: A broad-spectrum antifungal agent with a triazole ring.

Uniqueness

What sets 2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide apart is its unique combination of functional groups, which could confer distinct biological activities and chemical reactivity. The presence of the methoxybenzyl group might enhance its lipophilicity, improving its ability to cross cell membranes, while the sulfanyl group could provide additional sites for chemical modification.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4O2S/c1-30-21-14-12-18(13-15-21)16-22-26-27-24(28(22)20-10-6-3-7-11-20)31-17-23(29)25-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,25,29)

InChI Key

SNBAQLNQWUOHDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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